molecular formula C7H11N3O2 B13313422 (3R)-3-amino-3-(1-methyl-1H-imidazol-5-yl)propanoic acid

(3R)-3-amino-3-(1-methyl-1H-imidazol-5-yl)propanoic acid

Cat. No.: B13313422
M. Wt: 169.18 g/mol
InChI Key: KPXZHGSVPBCQDU-RXMQYKEDSA-N
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Description

(3R)-3-amino-3-(1-methyl-1H-imidazol-5-yl)propanoic acid is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions . This process can be catalyzed by nickel and involves proto-demetallation, tautomerization, and dehydrative cyclization.

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-amino-3-(1-methyl-1H-imidazol-5-yl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups attached to the imidazole ring.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imidazole N-oxides, while substitution reactions could produce a range of amino-imidazole derivatives.

Scientific Research Applications

(3R)-3-amino-3-(1-methyl-1H-imidazol-5-yl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Medicine: It has potential therapeutic applications due to its structural similarity to biologically active molecules.

    Industry: The compound can be used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (3R)-3-amino-3-(1-methyl-1H-imidazol-5-yl)propanoic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Histidine: An amino acid with an imidazole side chain.

    Imiquimod: An immune response modifier with an imidazole ring.

    Metronidazole: An antibiotic with an imidazole ring.

Uniqueness

(3R)-3-amino-3-(1-methyl-1H-imidazol-5-yl)propanoic acid is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

(3R)-3-amino-3-(3-methylimidazol-4-yl)propanoic acid

InChI

InChI=1S/C7H11N3O2/c1-10-4-9-3-6(10)5(8)2-7(11)12/h3-5H,2,8H2,1H3,(H,11,12)/t5-/m1/s1

InChI Key

KPXZHGSVPBCQDU-RXMQYKEDSA-N

Isomeric SMILES

CN1C=NC=C1[C@@H](CC(=O)O)N

Canonical SMILES

CN1C=NC=C1C(CC(=O)O)N

Origin of Product

United States

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